molecular formula C9H14ClNO B6591443 (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride CAS No. 1391354-71-4

(2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride

Cat. No. B6591443
CAS RN: 1391354-71-4
M. Wt: 187.66 g/mol
InChI Key: IHNWJJLKSBXLRI-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride, also known as dexmedetomidine hydrochloride, is a highly selective alpha-2 adrenergic receptor agonist. It is commonly used in anesthesia and critical care medicine due to its sedative, analgesic, and anxiolytic properties.

Scientific Research Applications

FTY720 in Cancer Therapy

FTY720, a structurally related compound, has been extensively studied for its potential in cancer therapy. Originally recognized for its immunosuppressive properties, FTY720 has shown preclinical antitumor efficacy in various cancer models. Its action is not limited to immunosuppression but extends through S1PR-independent mechanisms, suggesting a broad spectrum of biological effects that could be relevant to studying related compounds (Li Zhang et al., 2013).

Synthesis and Structural Properties

The synthesis and investigation of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrate the importance of chemical synthesis in discovering new molecules with potential biological or pharmacological activities. This area of research provides a foundation for understanding how modifications to chemical structures, similar to (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride, can influence biological activity and applications (R. Issac & J. Tierney, 1996).

Toxicology and Environmental Impact

Studies on compounds like 2,4-D herbicide highlight the importance of understanding the toxicological profile and environmental impact of chemical compounds. This research is crucial for assessing safety and regulatory compliance, providing a framework for evaluating related compounds (Natana Raquel Zuanazzi et al., 2020).

Advanced Synthesis and Catalysis

Research on catalytic non-enzymatic kinetic resolution illustrates the advancements in synthetic methodologies, enabling the preparation of enantiomerically pure compounds. Such methodologies could be applied to synthesize and study the properties of (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride, potentially uncovering unique applications (H. Pellissier, 2011).

Endogenous Functions and Molecular Mechanisms

The exploration of the Aryl Hydrocarbon Receptor (AHR) without xenobiotics indicates a significant shift towards understanding the endogenous functions of molecular systems. This research direction could provide insights into the physiological roles and mechanisms of action of compounds related to (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride, enriching our understanding of their potential applications (B. McMillan & C. Bradfield, 2007).

properties

IUPAC Name

(2R)-2-amino-2-(3-methylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNWJJLKSBXLRI-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride

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